4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione
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Overview
Description
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with an isoquinoline moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate isoquinoline derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell division . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE include other triazine derivatives and isoquinoline-based compounds, such as:
- 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroquinolinone derivatives
Uniqueness
The uniqueness of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple scientific disciplines .
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C18H16N4S/c23-18-20-17(19-13-22(18)16-8-2-1-3-9-16)21-11-10-14-6-4-5-7-15(14)12-21/h1-9,13H,10-12H2 |
InChI Key |
QXGWSIHXUGSMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=S)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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